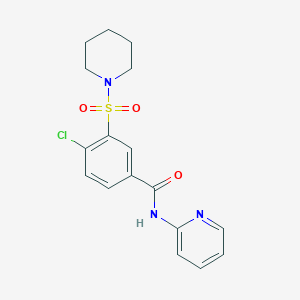![molecular formula C22H14N2O3 B11530261 N-(4-Methylphenyl)-6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxamide](/img/structure/B11530261.png)
N-(4-Methylphenyl)-6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxamide is a complex organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-Methylphenyl)-6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects . For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler analog with a similar five-membered ring structure.
Thiadiazole: Contains sulfur instead of oxygen, offering different chemical properties and applications.
Uniqueness
N-(4-Methylphenyl)-6-oxo-6H-anthra[1,9-CD]isoxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the anthraquinone moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H14N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxamide |
InChI |
InChI=1S/C22H14N2O3/c1-12-6-8-13(9-7-12)23-22(26)17-11-10-16-18-19(17)24-27-21(18)15-5-3-2-4-14(15)20(16)25/h2-11H,1H3,(H,23,26) |
InChI Key |
SJSUGOZBSRDKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-1-{2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl}piperidine-3-carboxamide](/img/structure/B11530178.png)
![N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide](/img/structure/B11530194.png)
![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11530204.png)


![N-[(2Z)-4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11530215.png)
![ethyl (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B11530218.png)
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11530228.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11530244.png)
![6-methyl-N'-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B11530248.png)
![2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate](/img/structure/B11530262.png)

![N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B11530274.png)
![5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11530279.png)
